pGlu-His-OH

説明

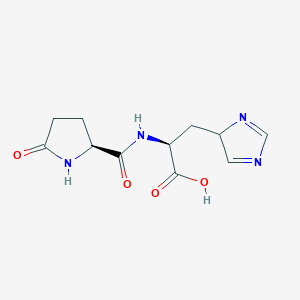

pGlu-His-OH (pyroglutamyl-histidyl dipeptide) is a truncated analog of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂). Unlike TRH, which contains a C-terminal proline amide, this compound terminates with a hydroxyl group (-OH) and lacks the proline residue. This structural modification significantly impacts its biological and chemical properties. The pyroglutamate (pGlu) moiety confers resistance to enzymatic degradation, while the histidine residue enables metal coordination, particularly with copper(II) ions .

特性

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWCSGJOVUQCME-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32159-22-1 | |

| Record name | 5-Oxo-L-prolyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用機序

Target of Action

pGlu-His-OH, also known as Pyroglutamyl-Histidine, is a dipeptide that has been found to interact with several targets in the body. One of the primary targets of this compound is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the rhodopsin-like G protein-coupled receptor superfamily. It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis.

Mode of Action

The interaction of this compound with its targets leads to a series of biochemical reactions. For instance, when this compound binds to TRHR, it can act as an antagonist, inhibiting the actions of the Thyrotropin-Releasing Hormone (TRH). This interaction can lead to changes in the activity of the receptor and subsequently alter the signaling pathways it is involved in.

Biochemical Pathways

The binding of this compound to TRHR can affect several biochemical pathways. For example, it can influence the phosphoinositide-calcium-protein kinase C pathway , which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. Additionally, this compound has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific target and the biochemical pathway involved. For instance, the inhibition of PDE5A1 by this compound can potentially lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can have various effects on cellular function.

生化学分析

Biochemical Properties

pGlu-His-OH interacts with several enzymes, proteins, and other biomolecules. For instance, pGlu, a natural amino acid derivative, has been found to efficiently inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease. These interactions are crucial for the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit PDE5A1, which plays a key role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that free glutamine (Gln) and glutamic acid (Glu) cyclize to pGlu in the electrospray ionization source, revealing a previously uncharacterized artifact in metabolomic studies. This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, this compound can inhibit urease, an enzyme that catalyzes the hydrolysis of urea, a critical process in the nitrogen metabolism.

生物活性

pGlu-His-OH, or pyroglutamylhistidine, is a dipeptide formed by the linkage of pyroglutamic acid (pGlu) and histidine (His). This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclic structure from pyroglutamic acid and the essential amino acid histidine. The unique combination of these two components contributes to its biochemical properties, which can influence protein stability and function.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyroglutamic Acid | C5H7NO3 | Cyclic structure; involved in metabolic pathways |

| Histidine | C6H9N3O2 | Essential amino acid; precursor for histamine |

| Glycyl-Histidine | C8H10N4O3 | Contains glycine; known for its buffering capacity |

| Acetyl-Pyroglutamic Acid | C7H9NO4 | Acetylated form; enhanced solubility |

Neuroprotective Effects

Research indicates that this compound may play a role in neuroprotection, particularly concerning Alzheimer's disease (AD). Studies have shown that abnormal protein modifications, including increased levels of N-terminal pyroglutamylation, are associated with the formation of amyloid plaques, a hallmark of AD. The presence of this compound at the N-terminus of proteins suggests a link to neurodegenerative processes, prompting investigations into its potential as a therapeutic target for slowing disease progression .

Antioxidant Properties

The antioxidant capabilities of this compound are attributed to histidine's ability to scavenge free radicals. This property may help mitigate oxidative stress in biological systems, which is crucial in various physiological processes. Peptides containing histidine are known to influence neurotransmission and cognitive functions, further emphasizing the significance of this compound in maintaining neurological health .

Case Studies and Experimental Evidence

- Role in Protein Aggregation : A study highlighted the involvement of this compound in the aggregation of proteins linked to Alzheimer's disease. Researchers are exploring how targeting these modifications could lead to new therapeutic strategies .

- Enzymatic Activity : Pyroglutamyl aminopeptidase type-II has been identified as an enzyme that hydrolytically removes the L-pyroglutamyl residue from peptides like thyrotropin-releasing hormone (TRH), indicating that this compound may influence hormonal regulation and metabolic pathways .

- Physico-Chemical Properties : Investigations into the physico-chemical properties of this compound have shown that its stability and activity are significantly influenced by environmental factors such as pH and temperature .

類似化合物との比較

Metal-Binding Properties

Copper(II) binding studies reveal distinct behaviors among TRH analogs:

Mechanistic Insights :

Immunochemical Reactivity

Modifications to TRH’s structure drastically affect antibody recognition:

- This compound and His-Pro-NH₂ (another truncated analog) show <5% cross-reactivity with TRH-specific antibodies .

- Substitutions in the Pro region (e.g., Pro-Gly-NH₂) or elongation of the peptide chain (e.g., LH-RH) also abolish immunoreactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。